![molecular formula C12H9BrClNO2S B7627666 N-(4-bromophenyl)-2-chlorobenzenesulfonamide](/img/structure/B7627666.png)
N-(4-bromophenyl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-chlorobenzenesulfonamide, also known as NBPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Wirkmechanismus
N-(4-bromophenyl)-2-chlorobenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrase enzymes play a crucial role in the regulation of acid-base balance in the body. Inhibition of these enzymes can lead to the reduction of intraocular pressure, making N-(4-bromophenyl)-2-chlorobenzenesulfonamide a potential treatment for glaucoma.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-chlorobenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to the reduction of intraocular pressure, making N-(4-bromophenyl)-2-chlorobenzenesulfonamide a potential treatment for glaucoma. N-(4-bromophenyl)-2-chlorobenzenesulfonamide has also been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-bromophenyl)-2-chlorobenzenesulfonamide in lab experiments include its availability, ease of synthesis, and potential applications in various fields. However, the limitations of using N-(4-bromophenyl)-2-chlorobenzenesulfonamide include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(4-bromophenyl)-2-chlorobenzenesulfonamide. One potential direction is the development of N-(4-bromophenyl)-2-chlorobenzenesulfonamide-based drugs for the treatment of glaucoma. Another direction is the exploration of N-(4-bromophenyl)-2-chlorobenzenesulfonamide as a building block for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. Further studies are also needed to determine the safety and efficacy of N-(4-bromophenyl)-2-chlorobenzenesulfonamide in various applications.
In conclusion, N-(4-bromophenyl)-2-chlorobenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-(4-bromophenyl)-2-chlorobenzenesulfonamide can be achieved using different methods, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. N-(4-bromophenyl)-2-chlorobenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes, leading to various biochemical and physiological effects. While N-(4-bromophenyl)-2-chlorobenzenesulfonamide has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in various applications.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-chlorobenzenesulfonamide can be achieved using various methods, including the reaction between 4-bromophenylamine and 2-chlorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction between 4-bromonitrobenzene and 2-chlorobenzenesulfonamide, followed by reduction with zinc and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-chlorobenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(4-bromophenyl)-2-chlorobenzenesulfonamide has been explored as a potential drug candidate due to its ability to inhibit carbonic anhydrase enzymes. In material science, N-(4-bromophenyl)-2-chlorobenzenesulfonamide has been used as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, N-(4-bromophenyl)-2-chlorobenzenesulfonamide has been used as a reagent for the determination of various metal ions.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2S/c13-9-5-7-10(8-6-9)15-18(16,17)12-4-2-1-3-11(12)14/h1-8,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFNTBHTGOYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.